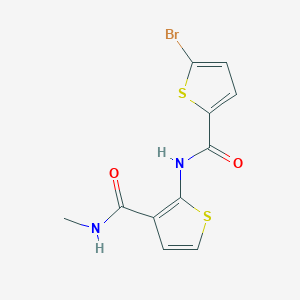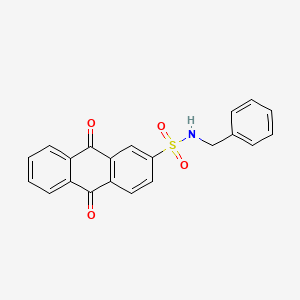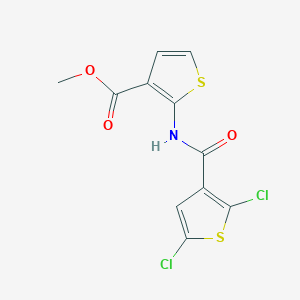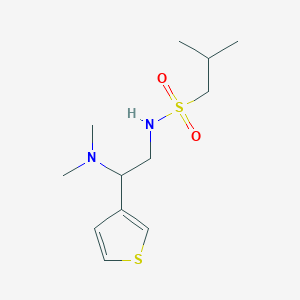
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide (2-BAMT) is a small molecule that has been studied for its potential use in a variety of scientific applications. It has been studied for its ability to bind to proteins, which can be used to study their structure and function, and for its potential to be used in drug delivery systems. In addition, 2-BAMT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential use in a variety of scientific applications. It has been studied for its ability to bind to proteins, which can be used to study their structure and function. In addition, 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential use in drug delivery systems, and as a potential imaging agent for molecular imaging.
Mécanisme D'action
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide binds to proteins through a covalent bond. The binding occurs between the sulfur atom of the molecule and the amide group of the protein. This binding is reversible, and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has a number of advantages for laboratory experiments. It is a relatively small molecule, which makes it easy to handle and store. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is that it is not soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has a number of potential future directions. It could be used in the development of new drugs, as it has been shown to inhibit the activity of a number of enzymes. In addition, it could be used as a potential imaging agent for molecular imaging. It could also be used in the development of new drug delivery systems, as it has shown potential for binding to proteins. Finally, it could be used to study the structure and function of proteins, as it has been shown to bind to proteins reversibly.
Méthodes De Synthèse
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide can be synthesized through an aqueous synthesis method. This method involves the reaction of 5-bromothiophene-2-amido-N-methylthiophene-3-carboxylic acid (BAMT) with anhydrous sodium acetate in aqueous acetic acid. The reaction is carried out at room temperature for 3-4 hours, and the product is isolated by filtration and recrystallization. The yield of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is typically greater than 95%.
Propriétés
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGCNJYNGYTKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)
![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)



![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)
![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)